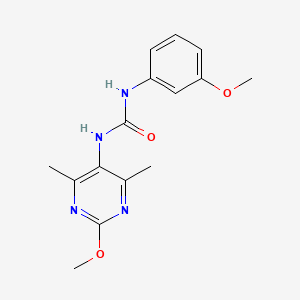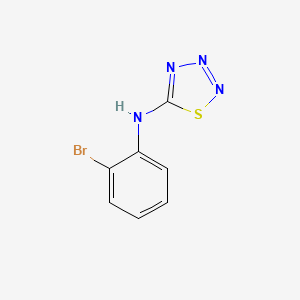![molecular formula C6H4ClN3O2S B2812654 Imidazo[1,2-b]pyridazine-3-sulfonyl chloride CAS No. 1150567-73-9](/img/structure/B2812654.png)
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-b]pyridazine-3-sulfonyl chloride consists of an imidazo[1,2-b]pyridazine core with a sulfonyl chloride functional group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software. The structure plays a crucial role in determining its reactivity and biological activity .
Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride can participate in various chemical reactions. Some potential reactions include nucleophilic substitution, cyclization, and coupling reactions. Researchers explore these reactions to modify the compound for specific applications, such as drug development or material synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
IL-17A Inhibition for Autoimmune Diseases
Imidazo[1,2-b]pyridazines have emerged as potent inhibitors of interleukin-17A (IL-17A), a pro-inflammatory cytokine. IL-17A plays a crucial role in chronic inflammation and tissue damage. Diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis involve dysregulated IL-17A signaling. Small molecule IL-17A inhibitors offer an alternative to antibody-based treatments, potentially improving efficacy and avoiding anti-drug antibody development .
Optoelectronic Devices and Sensors
The aromatic heterocyclic structure of imidazo[1,2-b]pyridazines makes them promising candidates for optoelectronic devices. Researchers have explored their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their unique electronic properties contribute to efficient charge transport and light emission .
Anti-Cancer Properties
Recent studies highlight the anticancer potential of imidazo[1,2-b]pyridazines. These compounds exhibit activity against lung, breast, and cervical cancer cells. Their distinct chemical structure makes them valuable for developing more effective cancer drugs .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,2-b]pyridazines can serve as fluorescent emitters in confocal microscopy and imaging techniques. Their emission properties allow precise visualization of cellular structures and processes. Researchers are exploring their use in bioimaging applications .
Drug Development for Neurological Disorders
Given their impact on IL-17A signaling, imidazo[1,2-b]pyridazines may hold promise for treating neurological disorders associated with inflammation. Further research is needed, but their potential in modulating immune responses could be relevant for conditions like multiple sclerosis .
Materials Science and Surface Modification
Imidazo[1,2-b]pyridazines find applications in materials science. Researchers have investigated their use in surface modification, such as functionalizing electrodes or modifying polymer surfaces. Their chemical versatility allows tailoring for specific material properties .
Mecanismo De Acción
The specific mechanism of action for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride depends on its intended use. If it is designed as a drug candidate, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions. Further studies are needed to elucidate its precise mode of action .
Propiedades
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGTARSGVEOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)
![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)




![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)
